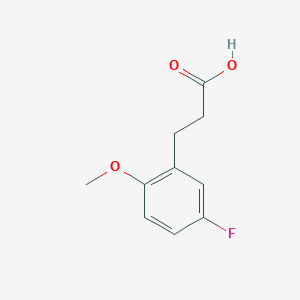

3-(5-Fluoro-2-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWLXEJMMZKQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735123 | |

| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900021-53-6 | |

| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. Moving beyond a simple recitation of analytical techniques, this document details the strategic application and interpretation of spectroscopic and chromatographic data. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar substituted phenylpropanoic acid derivatives. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity. This guide serves as a practical reference, grounded in established analytical principles and supported by authoritative sources.

Introduction: The Significance of Phenylpropanoic Acid Derivatives

Substituted phenylpropanoic acids are a critical class of compounds in medicinal chemistry and drug development. Their structural motifs are found in a variety of pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The precise arrangement of substituents on the phenyl ring and the nature of the propanoic acid side chain are pivotal in determining the molecule's biological activity, potency, and selectivity. Therefore, unambiguous structure elucidation is a cornerstone of the drug discovery and development process, ensuring the correct molecule is advanced through the pipeline. This guide will use this compound as a model compound to illustrate a robust, multi-technique approach to its structural verification.

Foundational Analysis: Chromatography and Preliminary Characterization

Prior to in-depth spectroscopic analysis, establishing the purity of the sample is paramount. Chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely used technique for separating and quantifying components in a mixture. For substituted phenylpropanoic acids, a reversed-phase HPLC method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is often effective.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

A typical gradient might run from 30% B to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm is generally effective for detecting the carboxyl group, and additional wavelengths corresponding to the absorbance of the aromatic ring can also be monitored.[1]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

Rationale and Interpretation: A single, sharp peak in the chromatogram is indicative of a pure compound. The retention time is a characteristic property of the compound under the specific chromatographic conditions. The presence of multiple peaks would suggest impurities that need to be identified and quantified. Several resources outline HPLC methods for similar phenylpropanoic acid derivatives.[2][3]

Spectroscopic Elucidation: Unraveling the Molecular Architecture

A combination of spectroscopic techniques is essential for the complete and unambiguous elucidation of the molecular structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, offering valuable clues about its structure.

Expected Molecular Ion: For this compound (C10H11FO3), the expected monoisotopic mass is approximately 198.0692 g/mol .

Fragmentation Analysis: Aromatic carboxylic acids exhibit characteristic fragmentation patterns in their mass spectra.[4][5][6][7][8]

-

Molecular Ion Peak (M+): A prominent molecular ion peak is expected for aromatic acids.[5][6][8]

-

Loss of -OH (M-17): A significant peak corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A peak resulting from the loss of the entire carboxyl group.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]-.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.

-

Data Acquisition: A full scan from m/z 50 to 500 will cover the expected molecular ion and fragment peaks.

Data Presentation: Expected Mass Spectral Data

| Ion | Expected m/z (Negative Mode) | Interpretation |

| [M-H]⁻ | ~197.06 | Molecular Ion |

| [M-H-H₂O]⁻ | ~179.05 | Loss of water from the molecular ion |

| [M-H-CO₂]⁻ | ~153.08 | Decarboxylation |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the range of 2500-3300 cm⁻¹.[6] This broadness is due to hydrogen bonding between carboxylic acid dimers.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[6]

-

C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ range.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.[9][10] For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected.

-

C-F Stretch: A strong absorption typically in the 1000-1400 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

3.3.1. ¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

-

-COOH Proton: A broad singlet far downfield, typically between 10-12 ppm.[4][6] This signal will disappear upon the addition of D₂O due to proton exchange.[4]

-

Aromatic Protons: The three protons on the substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group.

-

Propanoic Acid Chain Protons:

3.3.2. ¹³C NMR Spectroscopy

Expected Chemical Shifts:

-

Carbonyl Carbon (-COOH): Deshielded, appearing around 170-185 ppm.[4][6]

-

Aromatic Carbons: In the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

Methoxy Carbon (-OCH₃): Around 55-60 ppm.

-

Propanoic Acid Chain Carbons:

-

α-carbon (-CH₂-COOH): Around 30-40 ppm.[4]

-

β-carbon (Ar-CH₂-): Around 25-35 ppm.

-

3.3.3. 2D NMR Spectroscopy (COSY and HSQC)

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the α- and β-protons of the propanoic acid chain is expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals of the propanoic acid chain and the protonated aromatic carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Run standard COSY and HSQC experiments.[12]

Data Presentation: Predicted NMR Data

| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| -COOH | 10-12 | br s | 170-185 |

| Aromatic-H | 6.5-8.0 | m | 110-160 |

| -OCH₃ | ~3.8 | s | 55-60 |

| -CH₂-Ar | 2.8-3.2 | t | 25-35 |

| -CH₂-COOH | 2.5-2.9 | t | 30-40 |

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of data from each analysis.

Caption: Workflow for the structure elucidation of this compound.

Conclusion: A Self-Validating Approach to Structural Integrity

References

- 1. shimadzu.co.kr [shimadzu.co.kr]

- 2. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectra-analysis.com [spectra-analysis.com]

- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[3][4] Phenylpropanoic acids, in particular, are a recurring motif in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[5] The targeted placement of a fluorine atom on such a scaffold, as in 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, presents a valuable building block for the synthesis of novel therapeutics with potentially improved properties.[6] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, intended for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from commercially available precursors. The core strategy involves the formation of the aryl-carbon bond, followed by the elaboration of the propanoic acid side chain.

This approach is advantageous due to the accessibility of the starting materials and the reliability of the proposed chemical transformations. The key steps involve the synthesis of the crucial intermediate, 5-Fluoro-2-methoxybenzaldehyde, its subsequent condensation to form an acrylic acid derivative, and a final reduction to yield the desired propanoic acid.

Part 1: Synthesis of the Key Intermediate: 5-Fluoro-2-methoxybenzaldehyde

The synthesis of 5-Fluoro-2-methoxybenzaldehyde is a critical first step. A reliable method involves the ortho-lithiation of 2-Bromo-4-fluoroanisole followed by formylation.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzaldehyde

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2-Bromo-4-fluoroanisole | 100g | 205.03 g/mol | 100 g | 0.488 mol |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 215 mL | 0.537 mol |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 42.8 mL | 0.537 mol |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 1.5 L | - |

| Saturated aq. NH4Cl | - | - | 800 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed | - |

| Anhydrous MgSO4 | 7487-88-9 | 120.37 g/mol | As needed | - |

Procedure:

-

A dry 3 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-Bromo-4-fluoroanisole (100 g, 0.488 mol) and anhydrous THF (1.5 L).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (2.5 M in hexanes, 215 mL, 0.537 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional hour.

-

N,N-Dimethylformamide (42.8 mL, 0.537 mol) is then added dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (800 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 500 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-Fluoro-2-methoxybenzaldehyde as a pale yellow solid.[7]

Expected Yield: ~85-90%

Part 2: Synthesis of this compound

The target molecule is synthesized in a two-step sequence from the aldehyde intermediate: a Knoevenagel condensation followed by catalytic hydrogenation.

Step 1: Knoevenagel Condensation to 3-(5-Fluoro-2-methoxyphenyl)acrylic acid

The Knoevenagel condensation provides an efficient route to α,β-unsaturated acids from aldehydes and compounds containing an active methylene group, such as malonic acid.[1][8][9] The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective for this transformation and is often accompanied by decarboxylation.[1][10]

Experimental Protocol: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)acrylic acid

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 154.14 g/mol | 10 g | 0.065 mol |

| Malonic acid | 141-82-2 | 104.06 g/mol | 7.4 g | 0.071 mol |

| Pyridine | 110-86-1 | 79.10 g/mol | 20 mL | - |

| Piperidine | 110-89-4 | 85.15 g/mol | 0.5 mL | - |

| Concentrated HCl | 7647-01-0 | 36.46 g/mol | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (7.4 g, 0.071 mol) in pyridine (20 mL).

-

Add 5-Fluoro-2-methoxybenzaldehyde (10 g, 0.065 mol) to the solution.

-

Add a catalytic amount of piperidine (0.5 mL).

-

Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-(5-Fluoro-2-methoxyphenyl)acrylic acid.

Expected Yield: ~70-80%

Step 2: Catalytic Hydrogenation to this compound

The final step is the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation using palladium on carbon is a highly effective and clean method for this transformation.[11]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 3-(5-Fluoro-2-methoxyphenyl)acrylic acid | 157518-45-1 | 196.17 g/mol | 5 g | 0.025 mol |

| 10% Palladium on carbon (Pd/C) | 7440-05-3 | - | 0.25 g | - |

| Ethanol | 64-17-5 | 46.07 g/mol | 100 mL | - |

| Hydrogen gas (H₂) | 1333-74-0 | 2.02 g/mol | Balloon pressure | - |

Procedure:

-

To a 250 mL hydrogenation flask, add 3-(5-Fluoro-2-methoxyphenyl)acrylic acid (5 g, 0.025 mol) and ethanol (100 mL).

-

Carefully add 10% Pd/C catalyst (0.25 g).

-

The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: >95%

Characterization of this compound

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (with coupling to fluorine), the methoxy group protons, and the two methylene groups of the propanoic acid chain. |

| ¹³C NMR | Signals for the aromatic carbons (with C-F couplings), the methoxy carbon, the carbonyl carbon, and the two methylene carbons. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₁FO₃. |

| FT-IR | Characteristic absorptions for the carboxylic acid O-H and C=O stretching, and C-F stretching. |

Conclusion and Future Outlook

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 4. 1873368-59-2|3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. The unique electronic nature of fluorine can significantly influence metabolic stability, binding affinity, lipophilicity, and pKa, making fluorinated building blocks highly valuable in drug discovery programs. This guide provides a comprehensive technical overview of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid with potential as a key intermediate or pharmacophore in the development of novel therapeutics. While this specific molecule is not extensively documented in publicly available research, this guide will elucidate its core characteristics, propose robust synthetic routes based on established chemical principles, and explore its potential applications by drawing parallels with structurally related compounds.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for effective scientific communication and research.

IUPAC Name

The formal name for the compound of interest, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Synonyms and Identifiers

While no common synonyms are widely reported, it may also be referred to as 5-Fluoro-2-methoxy-benzenepropanoic acid. For precise identification and database searching, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 900021-53-6[1] |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol [1] |

| InChI Key | JYWLXEJMMZKQBW-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | This compound | 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) | 3-(3-Methoxyphenyl)propanoic acid (CAS 10516-71-9) |

| Physical Form | Solid[1] | White to very pale yellow crystal-powder | Brown, low melting solid[2] |

| Melting Point | Not Reported | 90 °C[3] | 43-45 °C[4] |

| Boiling Point | Not Reported | ~273 °C (estimated)[3] | ~318 °C (predicted)[4] |

| Solubility | Not Reported | Not Reported | Soluble in water[4] |

| pKa | Not Reported | Not Reported | 4.65 (at 25°C)[4] |

The presence of the fluorine atom is expected to influence the acidity (pKa) of the carboxylic acid group and the overall lipophilicity of the molecule compared to its non-fluorinated counterparts.

Proposed Synthetic Methodologies

While a specific, published synthesis for this compound was not identified, established organic chemistry reactions for creating substituted phenylpropanoic acids allow for the design of highly plausible and efficient synthetic routes. The selection of a particular route in a drug development setting would depend on factors such as starting material availability, scalability, and cost.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids with an extended carbon chain.[5][6][7][8] This approach offers high yields and avoids over-alkylation. The proposed workflow is as follows:

Caption: Proposed Malonic Ester Synthesis Workflow.

Experimental Protocol (Proposed):

-

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to quantitatively form the corresponding enolate.[8]

-

Alkylation: The nucleophilic malonate enolate is then reacted with a suitable electrophile, in this case, 5-fluoro-2-methoxybenzyl bromide (which can be prepared from the corresponding alcohol or via bromination of 4-fluoro-1-methoxy-2-methylbenzene). The reaction proceeds via an Sₙ2 mechanism to form the dialkylated malonic ester.

-

Hydrolysis and Decarboxylation: The resulting ester is subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heated. This process first converts the ester groups to carboxylic acids. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound, with the loss of CO₂.[7]

Causality and Rationale: The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) makes them easily removable by an alkoxide base. This creates a soft, carbon-based nucleophile ideal for Sₙ2 reactions with primary halides like the proposed benzyl bromide, minimizing side reactions. The final decarboxylation is thermodynamically driven by the formation of stable CO₂.

Route 2: Hydrogenation of a Cinnamic Acid Precursor

Another highly effective and common method involves the reduction of a carbon-carbon double bond in a corresponding cinnamic acid derivative. This method is often clean and high-yielding.

Caption: Proposed Cinnamic Acid Hydrogenation Workflow.

Experimental Protocol (Proposed):

-

Synthesis of Cinnamic Acid Derivative: The precursor, 3-(5-fluoro-2-methoxyphenyl)propenoic acid, can be synthesized via a condensation reaction. A common method is the Knoevenagel condensation of 5-fluoro-2-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine.

-

Catalytic Hydrogenation: The resulting cinnamic acid derivative is dissolved in a suitable solvent, such as ethanol or methanol. A catalyst, typically palladium on carbon (10% Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC or LC-MS).[4]

-

Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the desired product.[4]

Causality and Rationale: The condensation reaction is a reliable method for forming carbon-carbon double bonds. Catalytic hydrogenation is a highly efficient and selective method for reducing alkene double bonds without affecting the aromatic ring or the carboxylic acid group under standard conditions. The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the alkene, facilitating the addition of hydrogen across the double bond.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for this compound, the phenylpropanoic acid scaffold is present in numerous biologically active molecules. The incorporation of the fluoro and methoxy groups on the phenyl ring provides a unique electronic and steric profile that could be exploited in drug design.

As a Building Block for Bioactive Molecules

The primary utility of this compound is likely as a versatile building block. The carboxylic acid functional group is a key handle for further chemical modifications, such as:

-

Amide bond formation: Coupling with various amines to generate a library of amides, a common functional group in many drugs.

-

Esterification: Reaction with alcohols to produce esters, which can act as prodrugs or modulate solubility.

-

Reduction: Conversion of the carboxylic acid to an alcohol, opening up further synthetic possibilities.

Potential as an NSAID Analog

Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are derivatives of phenylpropanoic acid. Loxoprofen is another example.[8] The core structure of this compound fits this general pharmacophore. The fluorine substitution could potentially enhance anti-inflammatory activity or improve the pharmacokinetic profile.

Antimicrobial and Anticancer Potential

Derivatives of 3-arylpropanoic acids have been investigated for their antimicrobial and anticancer activities. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown activity against multidrug-resistant bacteria and fungi.[4] Additionally, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been explored as potential anticancer agents.[9] The unique substitution pattern of this compound makes it an interesting candidate for synthesis and screening in these therapeutic areas.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity for drug discovery and development. Its IUPAC name and key identifiers are well-defined. Although specific experimental data on its properties and biological functions are sparse, robust and scalable synthetic routes can be confidently proposed based on fundamental organic chemistry principles, such as the malonic ester synthesis and the hydrogenation of a cinnamic acid intermediate.

The strategic placement of the fluorine and methoxy substituents on the phenylpropanoic acid core suggests significant potential for this molecule to serve as a key building block in the synthesis of novel therapeutic agents, particularly in areas like inflammation, infectious diseases, and oncology. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the biological potential of this promising compound, thereby contributing to the advancement of medicinal chemistry and the development of new medicines.

References

- 1. 3-(5-Fluoro-2-methoxyphenyl)propionic acid | 900021-53-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

A Guide to the Spectral Analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Fluoro-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a fluoro-substituted methoxy-activated benzene ring coupled to a propanoic acid moiety, presents a rich landscape for spectroscopic characterization. Understanding the spectral signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological systems. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, grounded in the fundamental principles of spectroscopy and supported by established methodologies. While a publicly available, comprehensive experimental dataset for this specific molecule is not readily found, this guide will present a detailed, predictive analysis based on the well-understood spectroscopic behavior of its constituent functional groups.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, including an aromatic ring with distinct electronic environments, a chiral center at the propanoic acid alpha-carbon (if derivatized or in a chiral environment), and various functional groups, give rise to a unique and informative set of spectral data.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their proximity to other protons, and their relative numbers.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -COOH |

| ~6.95 | dd | 1H | Ar-H |

| ~6.85 | m | 1H | Ar-H |

| ~6.75 | dd | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.95 | t | 2H | -CH₂-Ar |

| ~2.70 | t | 2H | -CH₂-COOH |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration-dependent.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The electron-donating methoxy group and the electron-withdrawing fluoro group will influence their chemical shifts.

-

Methoxy Protons (-OCH₃): These three equivalent protons will appear as a sharp singlet.

-

Propanoic Acid Protons (-CH₂-CH₂-): The two methylene groups will appear as triplets, assuming coupling to each other. The methylene group adjacent to the aromatic ring will be slightly more deshielded than the one adjacent to the carbonyl group.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate the peaks to determine the relative proton ratios.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Caption: ¹H NMR Data Acquisition Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~158 (d) | C-F |

| ~155 | C-OCH₃ |

| ~130 | C-CH₂ |

| ~117 (d) | CH (aromatic) |

| ~115 (d) | CH (aromatic) |

| ~113 | CH (aromatic) |

| ~56 | -OCH₃ |

| ~34 | -CH₂-COOH |

| ~25 | -CH₂-Ar |

Interpretation and Rationale:

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling (d, doublet). Carbons two and three bonds away from the fluorine will show smaller couplings.

-

Aliphatic Carbons: The carbons of the propanoic acid side chain will appear in the upfield region of the spectrum.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 153 | [M - COOH]⁺ |

| 125 | [M - COOH - CO]⁺ or [M - CH₂COOH]⁺ |

| 95 | [C₆H₄F]⁺ |

Fragmentation Pathway:

Upon electron ionization, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical. Further fragmentation of the aromatic portion can also occur.

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr pellet or thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Interpretation and Rationale:

-

O-H Stretch: The broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

Aromatic and Aliphatic Stretches: The various C-H, C=C, C-O, and C-F stretching and bending vibrations provide further confirmation of the molecular structure.

Experimental Protocol for IR Data Acquisition (FT-IR):

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the sample in the beam of an FT-IR spectrometer.

-

Acquire a background spectrum (of air or the pure KBr pellet).

-

Acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and other novel chemical entities. The predictive data and protocols outlined in this guide serve as a valuable resource for researchers in the planning and execution of their experimental work, ensuring data integrity and facilitating the advancement of scientific discovery.

A Theoretical Exploration of 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: A Computational Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive empirical data for this specific compound, this document outlines a robust, first-principles-based workflow designed to elucidate its structural, electronic, and potential biological properties. By leveraging a suite of well-established computational chemistry techniques, from Density Functional Theory (DFT) to molecular dynamics and QSAR, we present a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, step-by-step methodologies for the virtual characterization of novel small molecules.

Introduction: The Rationale for a Theoretical First Approach

The journey of a small molecule from a synthetic concept to a viable drug candidate is fraught with challenges, high costs, and a significant attrition rate. Computational, or in silico, methods offer a powerful paradigm to de-risk and accelerate this process.[1][2] For a molecule like this compound, where public domain experimental data is sparse, a theoretical-first approach is not just advantageous, it is essential. By building a comprehensive computational model, we can predict a wide array of chemical and physical properties, understand its potential interactions with biological targets, and guide further experimental work with a higher probability of success.

This guide is structured to provide a logical progression of theoretical studies, beginning with the fundamental quantum mechanical characterization of the isolated molecule and advancing to more complex simulations of its behavior in a biological context. Each section is designed to be a self-contained protocol, yet contributes to a holistic understanding of the molecule's potential.

Foundational Analysis: Unveiling the Intrinsic Properties

The first step in our theoretical investigation is to understand the molecule in its most fundamental state: as an isolated entity in a vacuum. This allows us to probe its intrinsic electronic structure and conformational preferences without the influence of a solvent or a biological receptor. Density Functional Theory (DFT) is the workhorse for such calculations, offering a favorable balance between accuracy and computational cost.[3][4][5]

Conformational Analysis: Mapping the Energy Landscape

Due to the presence of rotatable single bonds in the propanoic acid side chain, this compound is a flexible molecule. Identifying its low-energy conformations is critical, as these are the shapes the molecule is most likely to adopt when interacting with a biological target.[6][7]

-

Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder.

-

Force Field-Based Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This initial, computationally inexpensive step broadly samples the conformational space.[8]

-

DFT Optimization and Ranking: The unique, low-energy conformers identified in the previous step are then subjected to geometry optimization using DFT. The B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for this purpose.[9]

-

Energy Analysis: The final energies of the optimized conformers are calculated, allowing for the identification of the global minimum energy conformation and a set of low-energy conformers for further analysis.

Electronic Structure Analysis: Reactivity and Stability Insights

With the optimized geometry of the global minimum energy conformer, we can now delve into its electronic properties. These properties provide clues about the molecule's reactivity, stability, and potential interaction sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[11][12]

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

Orbital Visualization and Energy Extraction: The energies of the HOMO and LUMO are extracted from the calculation output. Visualization software is used to plot the 3D shapes of these orbitals.

Table 1: Key Computational Parameters for Foundational Analysis

| Parameter | Recommended Value/Method | Rationale |

| Software | Gaussian, GAMESS, Q-Chem | Industry-standard quantum chemistry packages.[13][14][15] |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecular properties.[4][16] |

| Functional | B3LYP | A widely used and well-validated hybrid functional for organic molecules.[9] |

| Basis Set | 6-31G(d,p) | A Pople-style basis set that provides a reasonable description of electron distribution. |

| Conformational Search | Molecular Mechanics (MMFF94) followed by DFT | Efficiently samples conformational space before refining with a more accurate method.[8] |

In Silico Pharmacokinetics: Predicting Drug-like Properties

A promising drug candidate must not only be active at its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can provide early-stage predictions of these properties.

Molecular Descriptors for ADMET Prediction

A variety of molecular descriptors, calculated from the 2D and 3D structures of the molecule, can be used to predict its pharmacokinetic behavior. These include:

-

Molecular Weight (MW): Influences size-dependent transport.

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

-

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

-

Number of Hydrogen Bond Donors and Acceptors: Important for solubility and binding to biological targets.

These descriptors can be used in conjunction with established models, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that establishes a mathematical relationship between the chemical structure and the biological activity or a specific property of a set of compounds.[1][2][17] By building a QSAR model based on a dataset of structurally similar compounds with known activity, we can predict the potential activity of this compound.

-

Data Curation: A dataset of molecules structurally related to the target compound with measured biological activity (e.g., IC50 values for a specific enzyme) is collected.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for all molecules in the dataset.

-

Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is built to correlate the descriptors with the biological activity.[18]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

-

Prediction for Target Molecule: The validated QSAR model is used to predict the biological activity of this compound.

Diagram 1: Theoretical Study Workflow

Caption: A workflow for the theoretical study of a small molecule.

Simulating Biological Interactions: A Dynamic Perspective

While static quantum mechanical calculations provide a wealth of information, understanding how a molecule behaves in a dynamic, solvated environment and how it interacts with a potential biological target requires more advanced simulation techniques.

Molecular Dynamics (MD) Simulations: Capturing Molecular Motion

MD simulations allow us to observe the time-evolution of a molecular system, providing insights into its conformational dynamics, solvation, and interactions with other molecules.[19] Simulating this compound in a water box can reveal its preferred solution-phase conformation and hydration patterns.

-

System Setup: The optimized structure of the molecule is placed in the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Force Field Parameterization: A suitable force field (e.g., GAFF, CHARMM) is assigned to the molecule.[20]

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated.

-

Production Run: A long simulation (e.g., 100 ns) is run to collect trajectory data.

-

Analysis: The trajectory is analyzed to determine conformational flexibility, radial distribution functions of water around key functional groups, and other dynamic properties.

Molecular Electrostatic Potential (ESP) Mapping: Visualizing Interaction Hotspots

The ESP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).[21][22] This is invaluable for predicting how the molecule will interact with a biological target through electrostatic interactions, including hydrogen bonding.[23][24]

-

DFT Calculation: A DFT calculation is performed on the optimized geometry of the molecule.

-

ESP Calculation: The electrostatic potential is calculated on a 3D grid of points around the molecule.

-

Surface Mapping: The calculated ESP values are mapped onto the molecule's electron density surface, typically using a color scale where red indicates negative potential and blue indicates positive potential.

Diagram 2: Key Intermolecular Interactions

Caption: Potential intermolecular interactions with a biological target.

Conclusion: From Theoretical Insights to Experimental Validation

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical characterization of this compound. By systematically applying the described computational protocols, researchers can generate a rich dataset of predicted properties, from conformational preferences and electronic structure to potential biological activity and dynamic behavior.

It is crucial to emphasize that these theoretical studies are not a replacement for experimental validation. Instead, they serve as a powerful hypothesis-generation engine, enabling a more targeted and efficient experimental design. The insights gained from this in silico investigation will provide a solid foundation for subsequent laboratory-based research, ultimately accelerating the discovery and development of novel therapeutics.

References

- 1. neovarsity.org [neovarsity.org]

- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 3. DFT for drug and material discovery - Microsoft Research [microsoft.com]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. Density Functional Theory in the Prediction of Mutagenicity: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational analysis of flexible ligands in macromolecular receptor sites | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [mdpi.com]

- 10. ossila.com [ossila.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 14. ritme.com [ritme.com]

- 15. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 16. dockdynamics.com [dockdynamics.com]

- 17. jocpr.com [jocpr.com]

- 18. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 19. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 20. Molecular dynamics simulations of structure and dynamics of organic molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 22. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 23. researchgate.net [researchgate.net]

- 24. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to fluorinated propanoic acid derivatives

An In-depth Technical Guide to Fluorinated Propanoic Acid Derivatives for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides a comprehensive technical overview of fluorinated propanoic acid derivatives, a class of building blocks that offers a unique combination of a biologically relevant carboxylic acid moiety and the powerful modulatory effects of fluorine. We will delve into the profound impact of fluorine substitution on physicochemical properties, explore diverse and stereoselective synthetic methodologies, and present detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated propanoic acids in the design of next-generation therapeutics.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The fluorine atom, despite its simplicity, is a powerhouse in drug design. Its introduction into a candidate molecule is rarely an afterthought; it is a deliberate strategy to overcome common developmental hurdles. The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—confer a suite of advantageous modifications to organic molecules.[1][2]

Key benefits of incorporating fluorine include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing fluorine at a metabolically vulnerable position can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][3]

-

Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing inductive effect can drastically alter the acidity (pKa) of nearby functional groups.[3][4] For carboxylic acids, this increases acidity, which can influence solubility and receptor binding. Fluorination also modifies a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics.[5]

-

Increased Binding Affinity: The C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds.[3][6] Replacing a C-H with a C-F group can therefore enhance the ligand's binding affinity and selectivity for its target.[2]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape.

The propanoic acid scaffold is a common motif in biologically active molecules. When combined with fluorine, it creates a versatile building block for probing structure-activity relationships and optimizing drug candidates.

A Survey of Key Fluorinated Propanoic Acid Derivatives

The precise placement and number of fluorine atoms on the propanoic acid backbone dictate the resulting compound's properties and utility.

-

2-Fluoropropanoic Acid: Fluorination at the α-carbon directly adjacent to the carboxyl group significantly increases acidity due to the strong inductive effect. This position is also a common site for creating chiral centers, making stereoselective synthesis crucial for producing enantiomerically pure compounds for pharmaceutical use.[7][8][9][10]

-

3-Fluoropropanoic Acid: With the fluorine atom at the β-position, the inductive effect on the carboxyl group's acidity is still present but diminished compared to the 2-fluoro isomer.[11][12][13] These derivatives are valuable intermediates in organic synthesis.[12]

-

Polyfluorinated and Perfluoropropanoic Acids: Compounds with multiple fluorine atoms, such as 2,3,3,3-tetrafluoropropionic acid and perfluoropropanoic acid (PFPrA), exhibit dramatic changes in their properties.[14] PFPrA, a three-carbon perfluoroalkyl carboxylic acid (PFCA), is highly acidic and exceptionally stable due to the strength of the C-F bonds.[15][16] However, such highly fluorinated compounds are also noted for their environmental persistence and potential toxicity, a critical consideration in drug development.[15][17][18][19]

Table 1: Physicochemical Properties of Selected Propanoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Acidity (pKa, predicted) |

| Propanoic Acid | 79-09-4 | C₃H₆O₂ | 74.08 | 141 | ~4.87 |

| 2-Fluoropropanoic Acid | 6087-13-4 | C₃H₅FO₂ | 92.07 | 153-154[7] | ~2.7 |

| 3-Fluoropropanoic Acid | 461-56-3 | C₃H₅FO₂ | 92.07 | ~165 (Decomposes) | 3.89±0.10[11] |

| Perfluoropropanoic Acid | 422-64-0 | C₃HF₅O₂ | 164.03 | 131-133[15] | ~0.5 |

Note: pKa values are approximate and can vary based on the prediction method and experimental conditions.

Synthetic Strategies for Accessing Fluorinated Propanoic Acids

The synthesis of fluorinated compounds, particularly with high stereoselectivity, has been a significant area of research. Modern methods provide reliable access to these valuable building blocks.

Electrophilic Fluorination

This is one of the most common and versatile methods for introducing a fluorine atom. The strategy involves the reaction of a carbon-centered nucleophile (like an enolate or silyl enol ether derived from a propanoic acid ester) with an electrophilic fluorine source ("F+").[20]

Common Electrophilic Fluorinating Agents:

-

Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and easy-to-handle crystalline solid. It is one of the most widely used reagents for electrophilic fluorination in both academic and industrial settings due to its broad functional group tolerance.[21][22]

-

N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used reagent. It is soluble in many organic solvents and is effective for fluorinating a variety of substrates, including olefins and aromatic compounds.[20][21]

The general mechanism involves the attack of the nucleophilic carbon on the electron-deficient fluorine atom of the N-F reagent.

Figure 1: General mechanism for electrophilic fluorination.

Asymmetric Synthesis: The Key to Chiral Fluorinated Molecules

For pharmaceutical applications, controlling stereochemistry is paramount. The synthesis of specific enantiomers of compounds like 2-fluoropropanoic acid derivatives is often achieved through asymmetric catalysis.

-

Asymmetric Alkylation: This involves the use of chiral phase-transfer catalysts to guide the alkylation of α-fluoro ketones or esters, producing chiral compounds with high enantiomeric excess (ee).[23]

-

Transition Metal Catalysis: Synergistic catalysis, for instance using palladium and copper complexes with chiral ligands, enables highly enantioselective reactions like the decarboxylative allylic alkylation of α-fluoro esters to create carbon-fluorine quaternary stereocenters.[24]

-

Enzymatic Approaches: Biocatalysis offers an exceptionally precise method for creating chiral fluorinated compounds. Enzymes like FMN-dependent reductases can be used to generate fluorinated carbon radicals that are then captured by an olefin with high enantioselectivity, allowing for the construction of remote stereocenters.[25]

Figure 2: Workflow for asymmetric electrophilic fluorination.

Decarboxylative Fluorination

This modern strategy uses readily available carboxylic acids as precursors. The reaction involves the replacement of the carboxylic acid group with a fluorine atom. For example, silver(I) can react with an electrophilic fluorinating agent like Selectfluor® to generate a highly reactive Ag(III)-F species. This species then facilitates the decarboxylation of the substrate to form an alkyl radical, which is subsequently trapped by a fluorine atom to yield the fluorinated product.[26] This method is particularly valuable for accessing alkyl fluorides from abundant starting materials.[26]

Experimental Protocol: Asymmetric Electrophilic Fluorination of an Aryl Propanoic Ester

This protocol describes a representative procedure for the synthesis of a chiral α-fluoro-α-aryl propanoic acid ester, a valuable building block in drug discovery.

Objective: To synthesize Ethyl (R)-2-fluoro-2-phenylpropanoate with high enantioselectivity.

Materials:

-

Ethyl 2-phenylpropanoate (1 mmol)

-

Diisopropylamine (1.1 mmol)

-

n-Butyllithium (1.6 M in hexanes, 1.1 mmol)

-

(-)-Sparteine (1.2 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Preparation of the Chiral Base: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.1 mmol) to the cooled THF.

-

Slowly add n-butyllithium (1.1 mmol) dropwise to the solution. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Add (-)-Sparteine (1.2 mmol), a chiral ligand, to the LDA solution and stir for an additional 30 minutes.

-

Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve ethyl 2-phenylpropanoate (1 mmol) in anhydrous THF (5 mL).

-

Cool the ester solution to -78 °C.

-

Slowly transfer the chiral LDA/(-)-Sparteine solution to the ester solution via cannula. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the chiral lithium enolate.

-

Fluorination: Dissolve NFSI (1.2 mmol) in anhydrous THF (5 mL) in a separate flask.

-

Slowly add the NFSI solution to the enolate solution at -78 °C. The reaction is typically rapid.

-

Quenching and Workup: After 30 minutes, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Self-Validating System: The protocol's success is validated at multiple stages. The formation of the enolate can be inferred by a color change. The final product's identity is confirmed by spectroscopic analysis, and its chiral purity is quantitatively measured by chiral HPLC, ensuring the effectiveness of the asymmetric induction.

Applications in Drug Development and Diagnostics

Fluorinated propanoic acid derivatives are not just synthetic curiosities; they are integral components of approved drugs and advanced diagnostic agents.

-

Anti-inflammatory Drugs: A notable example is the synthesis of derivatives related to Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Research has focused on creating new derivatives of 2-(3-fluorobiphenyl-4-yl)propanoic acid to develop compounds with enhanced anti-inflammatory activity.[27]

-

Oncology: The ability of fluorine to block metabolic degradation is heavily exploited in cancer drug design.[28] By replacing a hydrogen atom on a propanoic acid side chain with fluorine, medicinal chemists can prevent metabolic enzymes from deactivating the molecule, leading to higher plasma concentrations and greater efficacy.

-

Diagnostics with Positron Emission Tomography (PET): The fluorine-18 (¹⁸F) isotope is a positron emitter with an ideal half-life for medical imaging. 2-Fluoropropionic acid labeled with ¹⁸F has been investigated as an imaging agent for detecting prostate cancer.[8] The incorporation of the ¹⁸F-labeled moiety allows for non-invasive visualization of biological processes at the molecular level, aiding in diagnosis and treatment monitoring.[2]

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. chembk.com [chembk.com]

- 8. 2-FLUOROPROPIONIC ACID | 6087-13-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. scilit.com [scilit.com]

- 11. Page loading... [guidechem.com]

- 12. CAS 461-56-3: 3-Fluoropropanoic acid | CymitQuimica [cymitquimica.com]

- 13. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 17. cfpua.org [cfpua.org]

- 18. INTRODUCTION - ORD Human Health Toxicity Value for Perfluoropropanoic Acid (CASRN 422-64-0|DTXSID8059970) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ORD Human Health Toxicity Value for Perfluoropropanoic Acid (CASRN 422-64-0 | DTXSID8059970) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. mdpi.com [mdpi.com]

- 23. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 26. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijpsr.com [ijpsr.com]

- 28. pharmacyjournal.org [pharmacyjournal.org]

Methodological & Application

Synthesis Protocol for 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: An Application Note

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Knoevenagel condensation of 5-Fluoro-2-methoxybenzaldehyde with malonic acid, followed by catalytic hydrogenation of the resulting acrylic acid derivative. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a target compound. This document outlines a reliable and scalable laboratory procedure for the preparation of this key intermediate.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

-

Step 1: Knoevenagel Condensation: Formation of (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid from 5-fluoro-2-methoxybenzaldehyde and malonic acid.

-

Step 2: Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the acrylic acid intermediate to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid via Knoevenagel Condensation

This procedure is a Doebner modification of the Knoevenagel condensation, which involves the reaction of an aldehyde with malonic acid using a basic catalyst, typically pyridine with a catalytic amount of piperidine.[1][2] The reaction proceeds via a condensation-decarboxylation sequence.[3]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-Fluoro-2-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | 10.0 g (64.9 mmol) | Starting material[4][5] |

| Malonic Acid | C₃H₄O₄ | 104.06 | 8.12 g (78.0 mmol) | Active methylene compound |

| Pyridine | C₅H₅N | 79.10 | 25 mL | Solvent and base |

| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL | Catalyst |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL | For workup |

| Deionized Water | H₂O | 18.02 | As needed | For washing |

| Ethanol | C₂H₆O | 46.07 | For recrystallization |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-fluoro-2-methoxybenzaldehyde (10.0 g, 64.9 mmol) and malonic acid (8.12 g, 78.0 mmol).

-

Addition of Solvent and Catalyst: To the flask, add pyridine (25 mL) followed by piperidine (0.5 mL).

-

Reaction: Heat the reaction mixture to 90-100°C in a preheated oil bath. Maintain this temperature and stir for 4-6 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) and concentrated hydrochloric acid (30 mL). This will neutralize the pyridine and precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining salts. Recrystallize the crude product from ethanol to obtain pure (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid as a white to off-white solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 50-60°C. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

This step involves the reduction of the alkene double bond of the intermediate acrylic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This is a standard and efficient method for such transformations.[6]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid | C₁₀H₉FO₃ | 196.17 | 5.0 g (25.5 mmol) | From Part 1 |

| Palladium on Carbon (10% Pd) | Pd/C | - | 0.25 g | Catalyst |

| Ethanol | C₂H₆O | 46.07 | 100 mL | Solvent |

| Hydrogen Gas | H₂ | 2.02 | As needed | Reducing agent |

| Celite® | - | - | For filtration |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL hydrogenation flask or a suitable pressure vessel, add (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid (5.0 g, 25.5 mmol) and ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (0.25 g) to the flask.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 3-4 atm (45-60 psi). Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: The reaction is typically complete within 4-8 hours, which can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting solid or oil is the crude this compound.

-

Purification and Characterization: If necessary, the product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture). Dry the final product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Mechanistic Insights

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the Doebner modification, malonic acid serves as the active methylene compound. The mechanism proceeds as follows:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid to form a reactive enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzaldehyde.

-

Aldol-type Addition: This results in an aldol-type addition product.

-

Dehydration and Decarboxylation: Under the reaction conditions, this intermediate readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates (loses CO₂) to yield the more stable cinnamic acid derivative, (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid.[3]

Catalytic Hydrogenation

Catalytic hydrogenation of the α,β-unsaturated carboxylic acid involves the addition of hydrogen across the carbon-carbon double bond. The palladium on carbon catalyst provides a surface for the reaction to occur. The hydrogen gas adsorbs onto the surface of the palladium, where it is activated. The alkene also coordinates to the palladium surface, facilitating the stepwise addition of two hydrogen atoms to the double bond, resulting in the saturated propanoic acid derivative.

Visualizing the Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

5-Fluoro-2-methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[8]

-

Malonic Acid: Harmful if swallowed and causes serious eye irritation.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-